2-Chloroethyl 1,3-dichloropropan-2-yl carbonate
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Overview
Description
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate is an organic compound with the molecular formula C6H9Cl3O3 It is a chlorinated carbonate ester, which means it contains both carbonate and chloroalkyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 1,3-dichloropropan-2-yl carbonate typically involves the reaction of 2-chloroethanol with 1,3-dichloropropan-2-ol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbonate ester can be hydrolyzed to produce alcohols and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted carbonates, while hydrolysis can produce alcohols and carbon dioxide .
Scientific Research Applications
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroalkyl and carbonate groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloroethyl 1,3-dichloropropan-2-yl carbonate involves its interaction with molecular targets and pathways. The chloroalkyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate with similar structural features and applications.
1,3-Dichloro-2-(acetoxymethoxy)propane: Another chlorinated compound with related chemical properties.
Uniqueness
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate is unique due to its specific combination of chloroalkyl and carbonate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
84226-80-2 |
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Molecular Formula |
C6H9Cl3O3 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
2-chloroethyl 1,3-dichloropropan-2-yl carbonate |
InChI |
InChI=1S/C6H9Cl3O3/c7-1-2-11-6(10)12-5(3-8)4-9/h5H,1-4H2 |
InChI Key |
YKOLHXGLGSEYHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)OC(CCl)CCl |
Origin of Product |
United States |
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